Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated β-Amino Alcohol Analog
The target compound exhibits a significantly higher predicted partition coefficient (LogP) compared to its non-fluorinated analog, 3-amino-5-methylhexan-2-ol. This increased lipophilicity is a direct consequence of the trifluoromethyl group, which enhances membrane permeability and alters biodistribution [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 3-Amino-5-methylhexan-2-ol (CAS 118117-17-0) : 0.8 |
| Quantified Difference | 87.5% increase in LogP (1.5 vs 0.8) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
A higher LogP value is often correlated with improved membrane permeability, a critical factor in drug discovery and chemical biology probe design.
- [1] PubChem. (2025). 3-Amino-5-methyl-hexan-2-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/118117-17-0 View Source
- [2] Mlostoń, G., Obijalska, E., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 829–843. View Source
